Cas no 941918-14-5 (N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylnaphthalene-2-sulfonamide)

N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylnaphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide
- N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylnaphthalene-2-sulfonamide
-
- インチ: 1S/C21H20N2O3S/c1-15-8-10-18(14-20(15)23-12-4-7-21(23)24)22-27(25,26)19-11-9-16-5-2-3-6-17(16)13-19/h2-3,5-6,8-11,13-14,22H,4,7,12H2,1H3
- InChIKey: KODYJDBRDBHTNV-UHFFFAOYSA-N
- SMILES: C1=C2C(C=CC=C2)=CC=C1S(NC1=CC=C(C)C(N2CCCC2=O)=C1)(=O)=O
N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylnaphthalene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2783-1517-20mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2783-1517-20μmol |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2783-1517-10mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2783-1517-10μmol |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2783-1517-5μmol |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2783-1517-2μmol |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2783-1517-15mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2783-1517-1mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2783-1517-2mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2783-1517-3mg |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide |
941918-14-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylnaphthalene-2-sulfonamide 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylnaphthalene-2-sulfonamideに関する追加情報
Naphthalene Sulfonamide Derivatives: A Focus on N-4-Methyl-3-(2-Oxopyrrolidin-1-Yl)Phenyl-Naphthalene-2-Sulfonamide
The compound with CAS No 941918-14-5, commonly referred to as N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-naphthalene-2-sulfonamide, represents a significant advancement in the field of organic chemistry. This compound is a derivative of naphthalene sulfonamide, a class of molecules known for their versatility and wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound incorporates a naphthalene ring system, which is a fused bicyclic aromatic structure, providing it with unique electronic properties. The sulfonamide group attached at the 2-position of the naphthalene ring further enhances its reactivity and functional diversity.
The 2-sulfonamide group is a key functional moiety in this compound, contributing to its ability to act as a bioisostere or a pharmacophore in drug design. Recent studies have highlighted the importance of sulfonamides in modulating the pharmacokinetic properties of drugs, such as improving solubility and enhancing metabolic stability. The naphthalene backbone serves as an excellent platform for further functionalization, allowing chemists to explore various substitution patterns that can lead to novel bioactive compounds.
One of the most intriguing aspects of this compound is the presence of the 3-(2-oxopyrrolidin-1-yl)phenyl group. The pyrrolidinone ring, which is part of this substituent, introduces a rigid and planar structure that can potentially enhance molecular recognition in biological systems. This feature has been exploited in recent research to design molecules with improved binding affinities to target proteins, making it a promising candidate for drug discovery efforts.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including Suzuki coupling reactions and Stille cross-couplings, to assemble the complex structure of N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl-naphthalene-2-sulfonamide. These methods not only improve the yield but also ensure high purity, which is critical for downstream applications.
The methyl group at the 4-position of the phenyl ring adds another layer of complexity to this molecule. This substitution pattern can influence the compound's lipophilicity and partition coefficient, both of which are crucial parameters in drug design. By tweaking these properties, chemists can optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.
In terms of applications, N-naphthalene sulfonamides like this compound have shown potential in several therapeutic areas. For instance, they have been investigated as inhibitors of kinases and other enzymes involved in disease pathways. Recent studies have demonstrated their ability to modulate cellular signaling pathways associated with cancer and inflammatory diseases.
The integration of computational chemistry tools has further accelerated research on this compound. Molecular docking studies have provided insights into its binding modes with target proteins, while quantum mechanical calculations have shed light on its electronic structure and reactivity. These computational approaches complement experimental studies and provide a comprehensive understanding of the compound's behavior at the molecular level.
In conclusion, N-naphthalene sulfonamides, particularly N-naphthalene sulfonamides derivatives like CAS No 941918-14-5 (N-naphthalsulfonamides) represent a promising class of compounds with diverse applications across multiple disciplines. As research continues to uncover their potential, these molecules are expected to play an increasingly important role in advancing scientific knowledge and developing innovative solutions in various fields.
941918-14-5 (N-4-methyl-3-(2-oxopyrrolidin-1-yl)phenylnaphthalene-2-sulfonamide) Related Products
- 18381-60-7(2-(cyclopropylamino)-1-phenylethanone)
- 876685-48-2(N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide)
- 1226211-84-2(3',4,5'-Trifluorobiphenyl-3-amine)
- 1865234-67-8(5-bromo-1-(butan-2-yloxy)methyl-1H-1,2,4-triazol-3-amine)
- 1203008-27-8(1-{4-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-ylpiperazin-1-yl}-2,2-diphenylethan-1-one)
- 847396-63-8(1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 1515036-90-4(2-amino-1-(thiolan-3-yl)propan-1-one)
- 221636-18-6(5-Bromo-1-phenyl-1H-benzoimidazole)
- 2166760-80-9(methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate)
- 936901-75-6(cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol)




